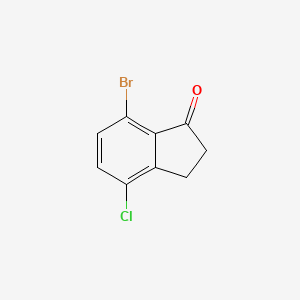

7-溴-4-氯-2,3-二氢-1H-茚-1-酮

描述

The compound 7-Bromo-4-chloro-2,3-dihydro-1H-inden-1-one is a halogenated organic molecule that is of interest in the field of organic chemistry due to its potential applications in synthesis and material science. While the provided papers do not directly discuss this compound, they do provide insights into related halogenated compounds and their synthesis, crystal structures, and chemical properties, which can be informative for understanding the broader context of halogenated organic molecules.

Synthesis Analysis

The synthesis of complex halogenated molecules often involves palladium-catalyzed reactions, as seen in the synthesis of 7-alkynyl norbornanes and cyclobutenyl halides . The use of bromoalkynes in complex molecule synthesis is highlighted, demonstrating the versatility of halogenated intermediates in organic synthesis. Similarly, the synthesis of various benzodiazepine derivatives with bromo and chloro substituents indicates the adaptability of halogenated compounds in forming diverse molecular structures.

Molecular Structure Analysis

Crystallographic studies provide detailed insights into the molecular structures of halogenated compounds. For instance, the crystal structures of 7-bromo-5-(2′-chloro)phenyl-1,2-dihydro-3H-1,4-benzodiazepin-2-one derivatives show different molecular conformations and assembly modes in the crystal due to proton migration . The boat conformation of the seven-membered benzodiazepine ring is a common feature observed in these structures . The molecular structure of 1-chloro-4-[2-(4-chlorophenyl)ethyl]benzene and its bromo analogue also reveals significant differences in the dihedral angles between the benzene rings .

Chemical Reactions Analysis

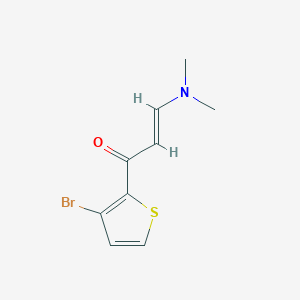

The reactivity of halogenated compounds is influenced by the presence of halogen atoms, which can participate in various chemical reactions. For example, the gold-catalyzed synthesis of 1-bromo/chloro-2-carboxy-1,3-dienes from propargylic carboxylates containing halogenated alkynes demonstrates the regioselective rearrangement facilitated by halogens . The diene products from such reactions can further engage in Diels-Alder and cross-coupling reactions, showcasing the chemical versatility of halogenated compounds.

Physical and Chemical Properties Analysis

Halogenated compounds exhibit unique physical and chemical properties due to the presence of halogen atoms. The crystal and molecular structure of the 1:1 complex of chloral hydrate and 7-bromo-2,3-dihydro-1-methyl-5-phenyl-1,4-benzodiazepin-2-one reveals chains of molecules linked by hydrogen bonds, indicating the role of halogens in intermolecular interactions . The synthesis and crystal structure of 7,7-dimethyl-2-(4-bromophenyl)-4-phenyl-5-oxo-1,4,5,6,7,8-hexahydro-6H-quinoline and its derivatives further illustrate the impact of halogens on the conformation and intermolecular hydrogen bonding within the crystal structure .

科学研究应用

合成和结构分析

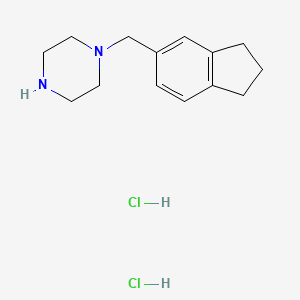

该化合物已被用于苯并二氮杂卓衍生物的合成和晶体结构分析,展示了其在产生具有独特分子构象和分子间相互作用的化合物中的作用。这个合成过程突出了该化合物在生成结构多样的分子以供进一步化学和制药探索中的用途 (Kravtsov 等人,2012 年)。

另一个应用涉及该化合物在串联环缩合-Knoevenagel-Michael 反应中的用途,展示了其作为催化剂在合成吡唑衍生物中的有效性。这种方法强调了该化合物在中性条件下促进有效化学反应的多功能性 (Khazaei 等人,2014 年)。

光反应特性

- 该化合物已对其固态客体依赖性有机光致变色性进行了研究,揭示了其在开发可逆光响应材料中的潜力。该应用对于制造在紫外线下变色的材料非常重要,在各种光学和电子设备中很有用 (Tanaka 等人,2003 年)。

分子几何和计算研究

- 研究还集中在该化合物在合成卤代衍生物及其分子结构表征中的作用,通过晶体学、振动光谱和 DFT 计算进行表征。这些研究提供了对该化合物的分子几何、反应性和电子性质的见解,有助于我们了解卤代有机分子 (Morzyk-Ociepa 等人,2018 年)。

安全和危害

The compound has been classified under the GHS07 hazard class . The hazard statements include H302-H315-H319-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

作用机制

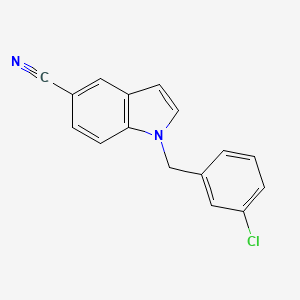

Target of Action

Similar compounds such as indole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

It is likely that the compound interacts with its targets in a manner similar to other indole derivatives, leading to a variety of biological effects .

Biochemical Pathways

Given the broad range of biological activities associated with similar compounds, it is likely that multiple pathways are affected .

Result of Action

Based on the reported biological activities of similar compounds, it can be inferred that the compound may have a range of effects at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of 7-Bromo-4-chloro-2,3-dihydro-1H-inden-1-one can be influenced by various environmental factors . These could include the pH of the environment, the presence of other compounds, temperature, and more.

属性

IUPAC Name |

7-bromo-4-chloro-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClO/c10-6-2-3-7(11)5-1-4-8(12)9(5)6/h2-3H,1,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUAVICMAMOYPOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C(C=CC(=C21)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(Aminomethyl)-3-[(4-fluorophenyl)methyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B3034169.png)

![3-amino-N-[2-(1H-indol-3-yl)ethyl]propanamide hydrochloride](/img/structure/B3034170.png)

![[3,5-Bis(trifluoromethyl)phenoxy]propane](/img/structure/B3034172.png)

![(2S)-hydroxy[(phenylcarbonyl)amino]ethanoic acid](/img/structure/B3034177.png)